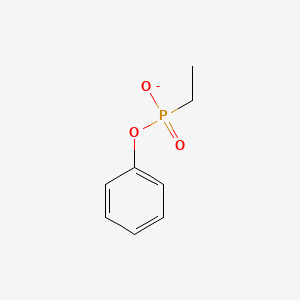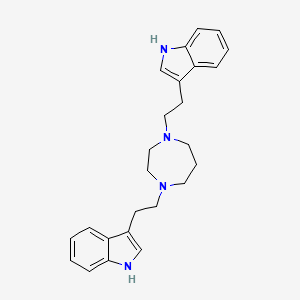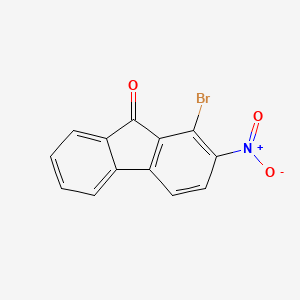![molecular formula C11H14O2 B14711904 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol CAS No. 13645-27-7](/img/structure/B14711904.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to an ethan-1-ol moiety. This compound is a colorless liquid with a distinct aromatic odor and is known for its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-Phenylprop-2-en-1-ol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3-phenylprop-2-en-1-ol is mixed with ethylene oxide in a suitable solvent, and the base is added to initiate the reaction. The mixture is then stirred at a controlled temperature until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Addition: Halogens or hydrogen in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters.
Addition: Halogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol, known for its aromatic properties.
2-Phenylethanol: Similar in structure but lacks the prop-2-en-1-yl group, used in fragrances and flavors.
Cinnamyl Alcohol: Contains a similar phenylpropene structure, widely used in perfumery and flavoring.
Uniqueness
This compound is unique due to its combination of a phenyl group with an ether linkage and an alcohol moiety. This structure imparts distinct chemical reactivity and versatility, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
13645-27-7 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(3-phenylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2 |
InChI-Schlüssel |
VESSUVYGYNWKQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


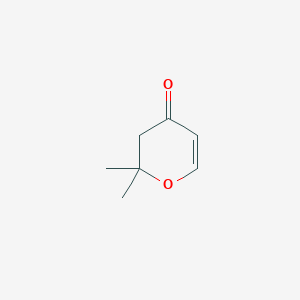
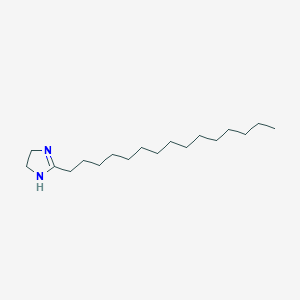
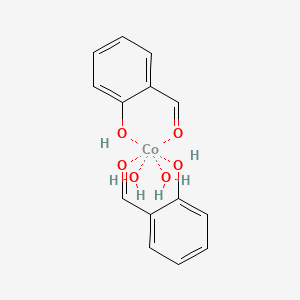
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
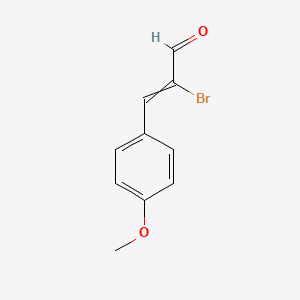
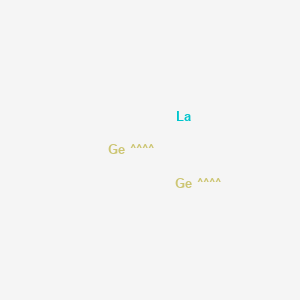
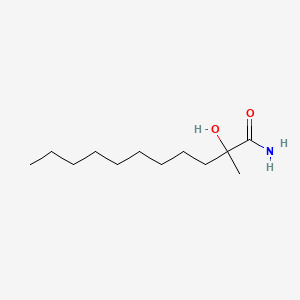

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

